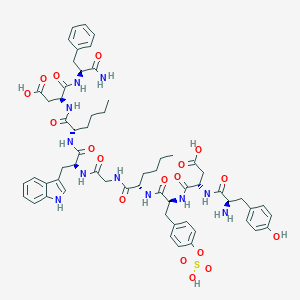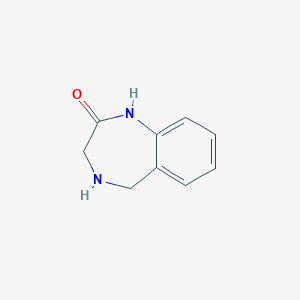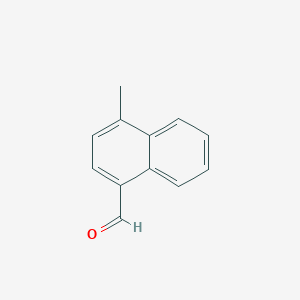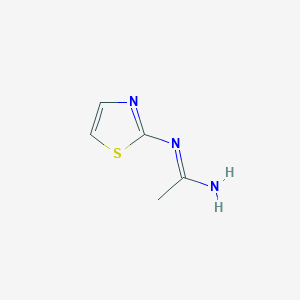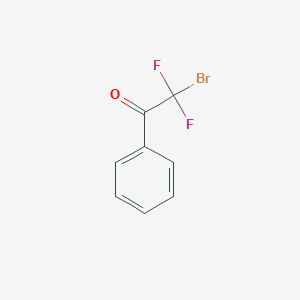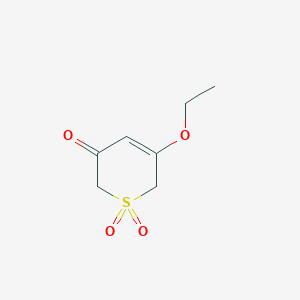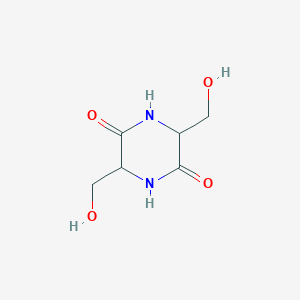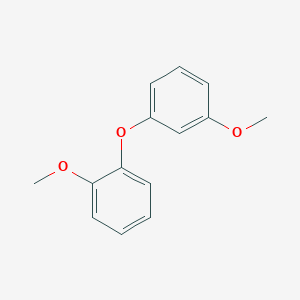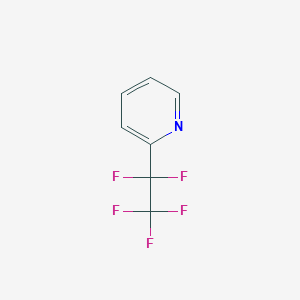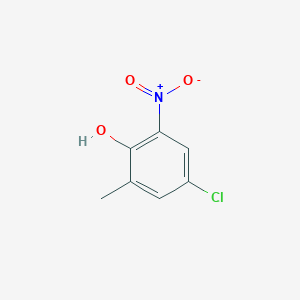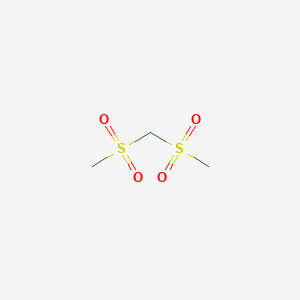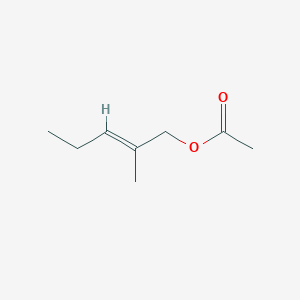
2-Methylpent-2-en-1-yl acetate
Descripción general
Descripción
2-Methylpent-2-en-1-yl acetate is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is used as a flavor and fragrance agent and has a fruity type odor .
Synthesis Analysis
The synthesis of 2-Methylpent-2-en-1-yl acetate and its analogs has been reported in several studies . These studies have explored the synthesis and odor evaluation of various analogs of the compound, including dimethylated, cyclopropanated, and sulfur-containing analogs .Molecular Structure Analysis
The molecular structure of 2-Methylpent-2-en-1-yl acetate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI for the compound is InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4H,5H2,1-3H3/b6-4+ .Physical And Chemical Properties Analysis
2-Methylpent-2-en-1-yl acetate has a molecular weight of 142.196 Da . It is highly soluble in water and other polar solvents . More detailed physical and chemical properties may be available in specialized chemical databases .Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Reactions
2-Methylpent-2-en-1-yl acetate has been studied in the context of catalysis and chemical reactions. For example, Kramer, Mcvicker, and Ziemiak (1985) investigated the isomerization of 2-methylpent-1-ene and 2-methylpent-2-ene using ultrastable Y catalysts and conventional amorphous SiO2-Al2O3 catalysts. Their findings suggest the presence of relatively stable carbonium ions as reaction intermediates on solid acids, highlighting the compound's role in catalytic processes (Kramer, Mcvicker, & Ziemiak, 1985).
2. Phytochemistry and Medicinal Plants
Research by Bandeira et al. (2015) on Hymenaea courbaril, a traditional medicinal plant from Brazil, revealed the isolation of terpenoid compounds, including derivatives of 2-methylpent-2-en-1-yl acetate. This study highlights the compound's relevance in the context of phytochemistry and traditional medicine (Bandeira, Santos, Albuquerque, Lemos, & Braz-Filho, 2015).
3. Antifungal Properties
The antifungal properties of 2-methylpent-2-en-1-yl acetate have been explored by Khayyat and Sameeh (2017). They studied the oxidation of geranyl acetate to various derivatives, including 2-methylpent-2-en-1-yl acetate, and evaluated their antifungal efficacy against several pathogens, indicating potential applications in antifungal treatments (Khayyat & Sameeh, 2017).
4. Synthetic Chemistry and Intermediate Compounds
Research into the synthesis and applications of 2-methylpent-2-en-1-yl acetate derivatives has been conducted. For instance, a study by Bhat et al. (2019) involved the synthesis of novel Biginelli dihydropyrimidinone derivatives containing an imidazole moiety, showcasing the compound's role in the development of new chemical entities (Bhat, Al-Omar, Naglah, Kalmouch, & Al‐Dhfyan, 2019).
5. Atmospheric Chemistry
The compound has been studied in the context of atmospheric chemistry, particularly its reactions with nitrate radicals. Pfrang et al. (2006) investigated the reaction rates of 2-methylpent-2-ene with nitrate radicals, contributing to a better understanding of atmospheric chemistry and the degradation pathways of volatile organic compounds (Pfrang, Tooze, Nalty, Canosa-mas, & Wayne, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
[(E)-2-methylpent-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-7(2)6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNZJIRRMLAZEY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275058 | |
| Record name | 2-Penten-1-ol, 2-methyl-, acetate, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpent-2-en-1-yl acetate | |
CAS RN |
41414-72-6, 1838-88-6 | |
| Record name | 2-Penten-1-ol, 2-methyl-, acetate, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41414-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Penten-1-ol, 2-methyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Penten-1-ol, 2-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Penten-1-ol, 2-methyl-, acetate, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-2-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



